molecular formula C21H16N4S B1226335 4-(5,6-Dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine

4-(5,6-Dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine

Cat. No. B1226335
M. Wt: 356.4 g/mol
InChI Key: JQSJRYIIMMVOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5,6-dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine is an organosulfur heterocyclic compound, an organic heterobicyclic compound, an organonitrogen heterocyclic compound and a thienopyrimidine.

Scientific Research Applications

Optoelectronic Materials

Pyrimidine derivatives, including those similar to 4-(5,6-Dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine, are extensively studied for their applications in optoelectronic materials. These compounds are integral to the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of pyrimidine fragments into π-extended conjugated systems enhances the creation of novel optoelectronic materials. Specifically, such compounds are valuable in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, pyrimidine derivatives are explored for their potential in nonlinear optical materials and colorimetric pH sensors, highlighting their versatility and significance in the field of optoelectronics and material science (Lipunova et al., 2018).

Synthetic Pathways and Catalysis

Pyranopyrimidine scaffolds, related to the structure of interest, demonstrate a wide range of applicability in synthetic chemistry. The development of these compounds is facilitated by the use of diversified hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts. These catalysts play a crucial role in one-pot multicomponent reactions, showcasing the compound's importance in facilitating complex synthetic pathways and contributing to the advancement of medicinal and pharmaceutical industries (Parmar et al., 2023).

Biological Applications

While the direct biological applications of 4-(5,6-Dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine were not identified in the literature, related pyrimidine derivatives are known for their broad spectrum of pharmacological effects. These include antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. The versatility of pyrimidine derivatives in pharmacology underscores the potential of the specific compound for various biological and medicinal applications (Rashid et al., 2021).

properties

Product Name

4-(5,6-Dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine

Molecular Formula

C21H16N4S

Molecular Weight

356.4 g/mol

IUPAC Name

4-(5,6-dimethylbenzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C21H16N4S/c1-13-8-17-18(9-14(13)2)25(12-24-17)20-19-16(15-6-4-3-5-7-15)10-26-21(19)23-11-22-20/h3-12H,1-2H3

InChI Key

JQSJRYIIMMVOBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5,6-Dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine
Reactant of Route 2
4-(5,6-Dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine
Reactant of Route 3
4-(5,6-Dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
4-(5,6-Dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine
Reactant of Route 5
4-(5,6-Dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine
Reactant of Route 6
4-(5,6-Dimethyl-1-benzimidazolyl)-5-phenylthieno[2,3-d]pyrimidine

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